(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and an oxazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 4-bromobenzaldehyde with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This could involve the use of more efficient catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxazolones.
Reduction: Reduced oxazol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazol ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Triazolo ring compounds: Compounds containing a triazole ring structure.
Carboxymethyl chitosan: A derivative of chitosan with carboxymethyl groups.
Uniqueness
(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific combination of a bromophenyl group and an oxazol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8BrNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6- |
InChI Key |
NNLWNHDQERQKAH-POHAHGRESA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)Br)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)Br)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.